![molecular formula C9H9BrO2 B1375291 (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol CAS No. 501430-83-7](/img/structure/B1375291.png)
(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol
Overview
Description
“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a chemical compound that belongs to the class of benzofuran derivatives. It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is 7-bromo-2,3-dihydrobenzofuran-5-ol .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” includes a benzofuran ring, a bromine atom at the 7th position, and a hydroxyl group attached to a methylene group at the 5th position .Chemical Reactions Analysis
Benzofuran compounds are versatile and can undergo various chemical reactions . For instance, benzofurans can be synthesized via a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis
“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a powder at room temperature . The compound has a molecular weight of 229.07 g/mol .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on various cancer cell lines. For instance, compound 36, a benzofuran derivative, showed inhibition rates of 56.84% and 60.89% in leukemia K-562 and SR cells respectively .
Antimicrobial Activity
Benzofuran compounds with certain substituents have displayed good antimicrobial activity. Specifically, those with halogens or hydroxyl groups at the 4-position have shown promising results .
Antioxidative Properties
Some benzofuran derivatives possess antioxidative properties, which can be beneficial in preventing oxidative stress-related diseases .
Synthesis of Complex Benzofuran Derivatives
A unique free radical cyclization cascade method has been developed for the synthesis of complex polycyclic benzofuran compounds .
Total Synthesis of Natural Products
Benzofuran rings are key components in the total synthesis of various natural products. The process involves copper-mediated and palladium-catalyzed coupling reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions of research on benzofuran derivatives like “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” could involve exploring their potential applications in various fields due to their strong biological activities . For example, they could be developed and utilized as anticancer agents . Further studies could also focus on discovering novel methods for constructing benzofuran rings .
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Result of Action
Given the biological activities associated with benzofuran derivatives, it is likely that the compound could induce a variety of effects at the molecular and cellular level, potentially including changes in gene expression, enzyme activity, cellular morphology, or cell viability .
properties
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUZXKAWKKIDRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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